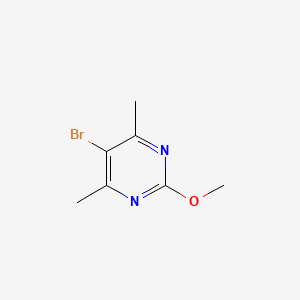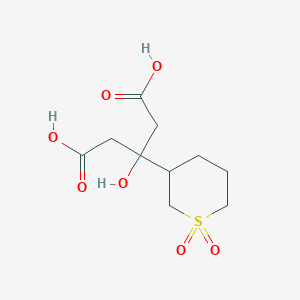
Cycloxydim-3-hydroxy-sulfone-glutaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloxydim-3-hydroxy-sulfone-glutaric acid is a chemical compound primarily known for its application in the field of herbicides. It is a metabolite of cycloxydim, a systemic herbicide used to control grass weeds in various crops. This compound is characterized by its molecular formula C₁₀H₁₆O₇S and a molecular weight of 280.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cycloxydim-3-hydroxy-sulfone-glutaric acid involves multiple steps, starting from the parent compound cycloxydim. The process typically includes oxidation and sulfonation reactions. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cycloxydim-3-hydroxy-sulfone-glutaric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Various substitution reactions can occur at the hydroxyl and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and substituted glutaric acid derivatives.
Applications De Recherche Scientifique
Cycloxydim-3-hydroxy-sulfone-glutaric acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of cycloxydim-3-hydroxy-sulfone-glutaric acid involves the inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. By inhibiting this enzyme, the compound disrupts the production of essential fatty acids, leading to the death of the target weeds. The molecular targets and pathways involved are specific to the plant species being treated .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to cycloxydim-3-hydroxy-sulfone-glutaric acid include:
Cycloxydim: The parent compound, also a systemic herbicide.
Clethodim: Another herbicide with a similar mode of action.
Sethoxydim: A related compound used for controlling grass weeds.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to be a potent inhibitor of acetyl-CoA carboxylase. Its stability and effectiveness in various environmental conditions make it a valuable compound in agricultural applications .
Propriétés
Formule moléculaire |
C10H16O7S |
|---|---|
Poids moléculaire |
280.30 g/mol |
Nom IUPAC |
3-(1,1-dioxothian-3-yl)-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C10H16O7S/c11-8(12)4-10(15,5-9(13)14)7-2-1-3-18(16,17)6-7/h7,15H,1-6H2,(H,11,12)(H,13,14) |
Clé InChI |
PVMXEMADFFDQHF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CS(=O)(=O)C1)C(CC(=O)O)(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




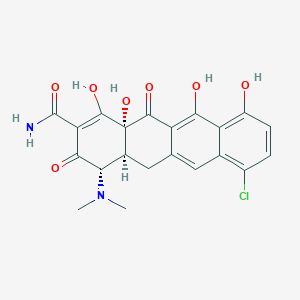


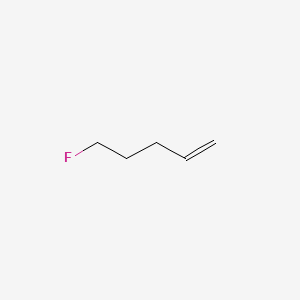
![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
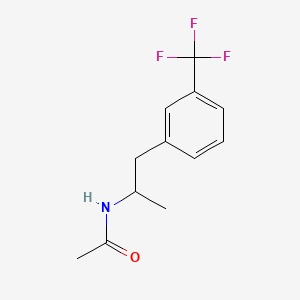
![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)

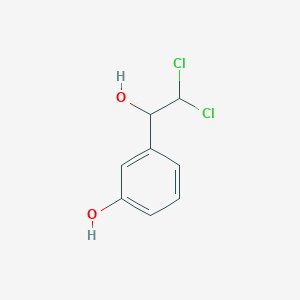
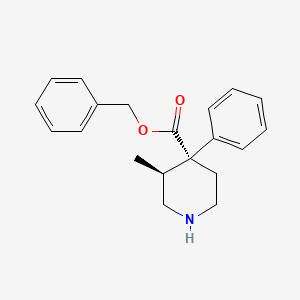
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
